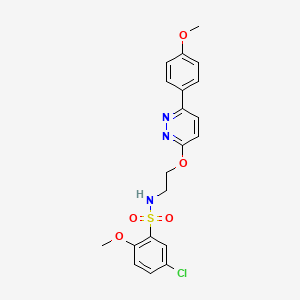

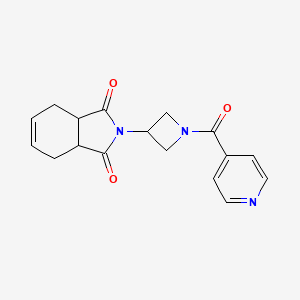

![molecular formula C11H13BrN2S2 B2854952 3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 2034402-75-8](/img/structure/B2854952.png)

3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide” is a chemical compound with the linear formula C11H13BrN2S . It’s a derivative of benzothiazole, a heterocyclic compound containing a phenyl ring and a thiazole ring .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A series of new 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones were synthesized by reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in POCl3 under reflux conditions .Applications De Recherche Scientifique

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives exhibit a wide range of biological activities, making them pivotal in medicinal chemistry. The unique structure of benzothiazoles, characterized by a benzene ring fused with a thiazole, is a common motif in many natural and synthetic bioactive molecules. These compounds demonstrate diverse pharmacological properties, including anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer activities (Bhat & Belagali, 2020). The ability to modify the benzothiazole ring with various substituents allows for the fine-tuning of these compounds' pharmacological profiles, enabling the development of targeted therapies for a multitude of diseases.

Benzothiazoles in Drug Discovery

The exploration of benzothiazoles in drug discovery has been particularly fruitful in the identification of compounds with high therapeutic potential. Numerous benzothiazole derivatives have been patented for their pharmacological activities, especially in cancer research. These compounds have been recognized for their selectivity and efficacy in vivo, showcasing the versatility of the benzothiazole scaffold in the development of new therapeutic agents (Law & Yeong, 2022). The ongoing research and patent filings indicate a robust interest in benzothiazole derivatives as a foundational element in drug development, underscoring their importance in addressing unmet medical needs.

Benzothiazoles in Optoelectronic Materials

Beyond their biomedical applications, benzothiazole derivatives have also found utility in the field of optoelectronic materials. The incorporation of benzothiazole and pyrimidine rings into π-extended conjugated systems has been demonstrated to be valuable for creating novel materials for organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors. These compounds contribute to the advancement of optoelectronic technologies by improving device performance and enabling the development of new functionalities (Lipunova et al., 2018). The research in this area highlights the potential of benzothiazole derivatives to serve as key components in the next generation of electronic and photonic devices.

Mécanisme D'action

Target of Action

Similar compounds have been investigated for their potential antidepressant and anticonvulsant effects .

Mode of Action

It’s worth noting that similar benzo[d]thiazol derivatives have shown potential antidepressant and anticonvulsant effects .

Biochemical Pathways

It has been suggested that similar compounds may exert their antidepressant activity by increasing the concentrations of serotonin and norepinephrine .

Result of Action

Similar compounds have shown potential antidepressant and anticonvulsant effects .

Propriétés

IUPAC Name |

6-methylsulfanyl-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S2.BrH/c1-3-6-13-9-5-4-8(14-2)7-10(9)15-11(13)12;/h3-5,7,12H,1,6H2,2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOQNWRHIZOYBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N(C(=N)S2)CC=C.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

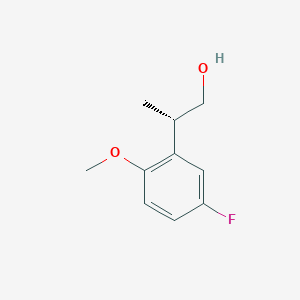

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2854872.png)

![3-Ethenylsulfonyl-N-[5-(furan-2-yl)-2-methylpyrazol-3-yl]propanamide](/img/structure/B2854873.png)

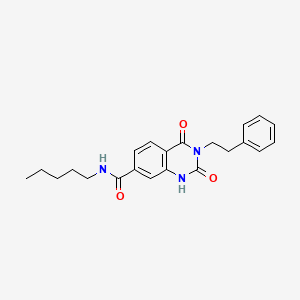

![N-[4-(4-acetamido-9,10-dioxoanthracen-1-yl)-9,10-dioxoanthracen-1-yl]acetamide](/img/structure/B2854882.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2,3-difluorobenzamide](/img/structure/B2854889.png)

![8-(Trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-ol](/img/structure/B2854890.png)

![2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone](/img/structure/B2854891.png)